(Dibromomethylidene)cyclobutane
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Overview
Description
(Dibromomethylidene)cyclobutane is an organobromine compound characterized by a cyclobutane ring with a dibromomethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Dibromomethylidene)cyclobutane typically involves the [2+2] cycloaddition reaction. This method is widely used for synthesizing cyclobutane derivatives. The reaction involves the addition of two alkenes or an alkene and an allene under specific conditions, often catalyzed by light or a metal catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using robust and efficient catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The use of photochemical reactors or continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (Dibromomethylidene)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethylidene group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cycloaddition Reactions: It can participate in further cycloaddition reactions to form more complex structures
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutanes, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: (Dibromomethylidene)cyclobutane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing. These compounds may exhibit interesting biological properties, making them potential candidates for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it valuable for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (Dibromomethylidene)cyclobutane involves its reactivity towards various chemical reagents. The dibromomethylidene group can undergo nucleophilic substitution, leading to the formation of new bonds and structures. The cyclobutane ring can participate in ring-opening reactions, releasing strain energy and forming more stable products .
Comparison with Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
Cyclopropane: A smaller cycloalkane with a three-membered ring.
Cyclopentane: A larger cycloalkane with a five-membered ring
Uniqueness: (Dibromomethylidene)cyclobutane is unique due to the presence of the dibromomethylidene group, which imparts distinct reactivity and properties. This makes it more versatile in chemical synthesis compared to simple cycloalkanes .
Properties
IUPAC Name |
dibromomethylidenecyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2/c6-5(7)4-2-1-3-4/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJACZSNIJJBSQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(Br)Br)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513100 |
Source
|
Record name | (Dibromomethylidene)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82833-95-2 |
Source
|
Record name | (Dibromomethylidene)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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